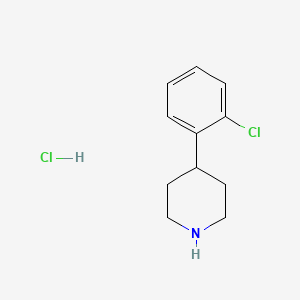

4-(2-Chlorophenyl)piperidine hydrochloride

Descripción general

Descripción

4-(2-Chlorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4-(2-Chlorophenyl)piperidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests an affinity for various neurotransmitter receptors, including:

- Dopamine D2 Receptors : Involved in mood regulation and implicated in disorders such as schizophrenia.

- Serotonin 5-HT Receptors : Important for mood stabilization and the treatment of anxiety and depression.

Interaction Studies

Research has shown that this compound can modulate neurotransmitter systems effectively. In vitro studies indicate its potential to bind selectively to dopamine and serotonin receptors, which could lead to the development of new medications with fewer side effects compared to existing treatments.

Neurological Disorders

This compound is primarily investigated for its role in treating various neurological conditions. It serves as a lead compound in drug discovery efforts aimed at developing more effective medications for:

- Depression

- Anxiety Disorders

- Schizophrenia

The compound's unique structure allows it to interact selectively with receptor subtypes, potentially leading to improved therapeutic profiles.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. Compounds with similar structures have demonstrated activity against various bacterial and fungal strains, suggesting that derivatives of this compound may also possess antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

- Neurochemical Research : A study highlighted its use as a chemical probe in neurochemical research to investigate receptor-ligand interactions .

- Antimicrobial Studies : Research comparing newly synthesized piperidine derivatives showed enhanced activity against specific fungi when compared to standard drugs like fluconazole .

- Pharmacological Profiles : Ongoing studies are essential for elucidating the complete pharmacological profile of this compound, focusing on its binding affinity to various biological targets and its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 4-(2-Chlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Chlorophenyl)piperidine hydrochloride

- 4-(2-Chlorophenoxy)piperidine hydrochloride

- 4-(4-Chlorophenyl)-4-hydroxypiperidine

Uniqueness

4-(2-Chlorophenyl)piperidine hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological and chemical properties.

Actividad Biológica

4-(2-Chlorophenyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its piperidine ring substituted with a chlorophenyl group. Its chemical formula is and it has a molecular weight of approximately 201.68 g/mol. This structure is pivotal for its biological interactions.

1. Interaction with Enzymes:

The compound exhibits significant interactions with various enzymes, notably cholinesterases. It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

2. Antitumor Activity:

Research indicates that this compound demonstrates antitumor properties against several cancer cell lines, including HCT-116 and PC-3 . The mechanism involves modulation of cell signaling pathways that regulate apoptosis and cellular proliferation.

3. Neuroprotective Effects:

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It modulates pathways associated with oxidative stress and inflammation, potentially reducing neuronal damage .

Biological Activity Overview

| Biological Activity | Effect | Target |

|---|---|---|

| Cholinesterase Inhibition | Increases acetylcholine levels | AChE, BuChE |

| Antitumor Activity | Reduces proliferation | Various cancer cell lines |

| Neuroprotection | Protects neurons from damage | Neurotransmitter systems |

| Antioxidant Activity | Reduces oxidative stress | Cellular pathways |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on the HCT-116 colorectal cancer cell line. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

In a murine model of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory retention and reduced amyloid plaque formation. Behavioral assays demonstrated enhanced cognitive function, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Dosage and Toxicity

The biological effects of this compound vary significantly with dosage:

Propiedades

IUPAC Name |

4-(2-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIJVUSWGOXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620367 | |

| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-92-5 | |

| Record name | 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.